molecular formula C10H14ClNO2 B2677106 4-(1,4-Dioxan-2-yl)aniline;hydrochloride CAS No. 2378503-21-8

4-(1,4-Dioxan-2-yl)aniline;hydrochloride

Cat. No.: B2677106
CAS No.: 2378503-21-8
M. Wt: 215.68
InChI Key: OYSOHINVOCRJRF-UHFFFAOYSA-N
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Description

4-(1,4-Dioxan-2-yl)aniline;hydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. It is characterized by the presence of a dioxane ring attached to an aniline moiety, which contributes to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4-Dioxan-2-yl)aniline typically involves the reaction of 1,4-dioxane with aniline under specific conditions. One common method includes the use of a catalyst such as silver (Ag) in the presence of potassium persulfate (K2S2O8) to facilitate the cross-dehydrogenative coupling (CDC) reaction . This reaction is carried out in an aqueous medium under mild conditions, ensuring good functional group compatibility.

Industrial Production Methods

Industrial production methods for 4-(1,4-Dioxan-2-yl)aniline;hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,4-Dioxan-2-yl)aniline;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of corresponding quinones or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitro-substituted aniline derivatives.

Scientific Research Applications

4-(1,4-Dioxan-2-yl)aniline;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,4-Dioxan-2-yl)aniline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Dioxolan-2-yl)aniline: Similar structure with a dioxolan ring instead of a dioxane ring.

    4-chloro-2-[(dimethylamino)methyl]aniline: Contains a chloro and dimethylamino group attached to the aniline moiety.

Uniqueness

4-(1,4-Dioxan-2-yl)aniline;hydrochloride is unique due to the presence of the 1,4-dioxane ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(1,4-dioxan-2-yl)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;/h1-4,10H,5-7,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSOHINVOCRJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)C2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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